EAAT Selectivity: L-threo vs DL-threo Isomers
L-threo-3-hydroxyaspartic acid (the pure L-threo isomer) exhibits a distinct EAAT inhibition profile compared to the racemic DL-threo mixture. Specifically, L-threo-3-hydroxyaspartic acid inhibits EAAT1, EAAT2, and EAAT3 with Ki values of 11 μM, 19 μM, and 14 μM respectively in HEK293 cells . In contrast, DL-threo-β-hydroxyaspartic acid (the racemate) shows IC50 values of 96 μM and 31 μM for EAAT1 and EAAT2 in COS-1 cells . This demonstrates that the pure L-threo isomer is approximately 6-fold more potent at EAAT2 and nearly 9-fold more potent at EAAT1 than the racemic mixture, providing enhanced potency and a more defined pharmacological tool.
DL-threo IC50: 96 µM (EAAT1), 31 µM (EAAT2)
| Evidence Dimension | EAAT Inhibition Potency |
|---|---|
| Target Compound Data | Ki = 11 μM (EAAT1), 19 μM (EAAT2), 14 μM (EAAT3) |
| Comparator Or Baseline | DL-threo-β-Hydroxyaspartic Acid: IC50 = 96 μM (EAAT1), 31 μM (EAAT2) |
| Quantified Difference | L-threo is ~9x more potent at EAAT1, ~1.6x more potent at EAAT2 |
| Conditions | Target: HEK293 cells expressing EAATs; Comparator: COS-1 cells expressing EAATs |
Why This Matters
For researchers requiring a potent, well-characterized EAAT inhibitor, the pure L-threo isomer offers significantly higher potency and reduced off-target potential from the D-isomer, enabling more precise interrogation of EAAT function.
